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Compound of Interest

1-(3-Chloro-5-
Compound Name:
(trifluoromethyl)phenyl)ethanone

Cat. No.: B1274375

In-Depth Technical Guide: 2'-Chloro-5'-
(trifluoromethyl)acetophenone

CAS Number: 71648-45-8
Chemical Structure:

Atechnical data sheet for researchers, scientists, and drug development professionals.

Introduction

2'-Chloro-5'-(trifluoromethyl)acetophenone is a substituted aromatic ketone that serves as a
crucial building block in the synthesis of various pharmaceutical and agrochemical compounds.
Its chemical structure, featuring a trifluoromethyl group and a chlorine atom on the phenyl ring,
imparts unique electronic and lipophilic properties that are highly valuable in medicinal
chemistry. This guide provides a comprehensive overview of its chemical properties, synthesis,
spectral data, and applications in drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of 2'-Chloro-5'-(trifluoromethyl)acetophenone
is presented in the table below.
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Property Value Reference
CAS Number 71648-45-8 [1][2]
Molecular Formula CoHeCIF30 [1][2]
Molecular Weight 222.59 g/mol [1]
Appearance Colorless to I.igh.t orange to (2]
yellow clear liquid

Boiling Point 204-205 °C (lit.) [1][2]
Density 1.392 g/mL at 25 °C (lit.) [1112]

Refractive Index

n20/D 1.4810 (lit.)

[1](2]

Sparingly soluble in water

Water Solubility (0.11 g/L @ 25°C)
dlg °

[1]2]

Flash Point 91.1 °C (closed cup)

Synthesis

The primary synthetic route to 2'-Chloro-5'-(trifluoromethyl)acetophenone is the Friedel-Crafts

acylation of 1-chloro-4-(trifluoromethyl)benzene. This electrophilic aromatic substitution

reaction introduces an acetyl group onto the aromatic ring.

General Experimental Protocol: Friedel-Crafts Acylation

This protocol outlines the general steps for the synthesis of 2'-Chloro-5'-

(trifluoromethyl)acetophenone.

Materials:

e 1-Chloro-4-(trifluoromethyl)benzene

e Acetyl chloride

¢ Anhydrous aluminum chloride (AICI3)
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Anhydrous dichloromethane (CH2Clz)
Concentrated hydrochloric acid (HCI)

Saturated sodium bicarbonate solution (NaHCO3)
Anhydrous magnesium sulfate (MgSQOa)

Ice

Procedure:

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic
stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend
anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.[3]

Formation of Acylium lon: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl
chloride (1.1 equivalents) dissolved in anhydrous dichloromethane to the stirred suspension.

[3]

Addition of Aromatic Substrate: To the cooled mixture, add 1-chloro-4-
(trifluoromethyl)benzene (1.0 equivalent) dissolved in anhydrous dichloromethane dropwise
from the addition funnel, maintaining the temperature below 5 °C.[3]

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture
to warm to room temperature. Stir the mixture for several hours, monitoring the progress by
thin-layer chromatography (TLC).[3]

Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of
crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the
aluminum chloride complex.[3]

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and
extract the aqueous layer with dichloromethane. Combine the organic layers. [4.

Washing: Wash the combined organic layers sequentially with water, saturated sodium
bicarbonate solution, and brine.
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» Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,
and remove the solvent under reduced pressure using a rotary evaporator.[3]

« Purification: Purify the crude product by vacuum distillation to obtain 2'-Chloro-5'-
(trifluoromethyl)acetophenone as a clear liquid.[1][2]

Logical Flow of Synthesis:
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Reactants

1-Chloro-4-(trifluoromethyl)benzene Acetyl Chloride Anhydrous AICI13 (Catalyst)

Reaction Process
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Friedel-Crafts Acylation in Anhydrous DCM
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Quenching with HCl/Ice

Solvent Extraction

Washing & Drying
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Final Broduct

2'-Chloro-5'-(trifluoromethyl)acetophenone

Click to download full resolution via product page

Caption: Synthetic workflow for 2'-Chloro-5'-(trifluoromethyl)acetophenone.
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Spectral Data

The following table summarizes the characteristic spectral data for 2'-Chloro-5'-
(trifluoromethyl)acetophenone.

Technique Data

Expected signals include a singlet for the methyl
1H NMR protons (CHs) and multiplets for the aromatic

protons.

Expected signals include a peak for the carbonyl

carbon, the methyl carbon, and distinct signals
13C NMR for the aromatic carbons, including the carbon

attached to the trifluoromethyl group (showing a

characteristic quartet).

A strong absorption band is expected around
IR (Infrared) 1680-1700 cm~1* corresponding to the C=0

stretching of the ketone.

The mass spectrum would show the molecular
MS (Mass Spec.) ion peak (M*) and characteristic fragmentation

patterns, including the loss of the acetyl group.

Note: While specific spectra for this exact compound are not readily available in public
databases, the expected data is based on the analysis of structurally similar compounds.[4][5]

[6]7]

Applications in Drug Development

2'-Chloro-5'-(trifluoromethyl)acetophenone is a key intermediate in the synthesis of various
biologically active molecules, particularly non-steroidal anti-inflammatory drugs (NSAIDs).

Intermediate in the Synthesis of COX-2 Inhibitors

This compound is a precursor in the synthesis of selective cyclooxygenase-2 (COX-2)
inhibitors. The presence of the trifluoromethyl group is often associated with enhanced potency
and selectivity of the final drug molecule. The general synthetic pathway involves the reaction

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.rsc.org/suppdata/c6/ra/c6ra09011g/c6ra09011g1.pdf
https://www.rsc.org/suppdata/ob/c3/c3ob40277k/c3ob40277k.pdf
https://www.chemicalbook.com/SpectrumEN_17408-14-9_13CNMR.htm
https://webbook.nist.gov/cgi/cbook.cgi?ID=C17408149&Units=SI&Type=IR-SPEC&Index=0
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1274375?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

of the acetophenone with a suitable hydrazine derivative to form a pyrazole ring system, a
common scaffold in many COX-2 inhibitors.

Significance in Drug Design:

The trifluoromethyl group can significantly influence the pharmacokinetic and
pharmacodynamic properties of a drug candidate by:

« Increasing Lipophilicity: This can enhance membrane permeability and oral bioavailability.

* Metabolic Stability: The C-F bond is very strong, making the trifluoromethyl group resistant to
metabolic degradation, which can prolong the drug's half-life.

» Binding Interactions: The trifluoromethyl group can participate in specific interactions with the
target protein, such as dipole-dipole or hydrophobic interactions, leading to increased
binding affinity and potency.

Workflow for Utilization in Drug Synthesis:

2'-Chloro-5'-(trifluoromethyl)acetophenone

Condensation with Hydrazine Derivative

l

Cyclization to form Pyrazole Ring

Further Functional Group Modification

Final API (e.g., COX-2 Inhibitor)
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Caption: Role as an intermediate in active pharmaceutical ingredient (API) synthesis.

While this compound is primarily used as a building block and is not known to directly interact
with specific signaling pathways itself, the molecules synthesized from it, such as certain COX-
2 inhibitors, play a critical role in modulating the arachidonic acid signaling pathway by
inhibiting the production of prostaglandins, which are key mediators of inflammation and pain.

Safety and Handling

2'-Chloro-5'-(trifluoromethyl)acetophenone is a flammable and irritant compound. Appropriate
personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should
be worn when handling this chemical. All manipulations should be performed in a well-
ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet
(MSDS).[1]

Conclusion

2'-Chloro-5'-(trifluoromethyl)acetophenone is a valuable and versatile intermediate in organic
synthesis, particularly for the development of new pharmaceutical agents. Its unique structural
features make it an important component in the design of potent and selective drug candidates.
This guide provides essential technical information to support its use in research and
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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